molecular formula C14H16N4O3+2 B3283493 Obidoxime CAS No. 7683-36-5

Obidoxime

Numéro de catalogue: B3283493
Numéro CAS: 7683-36-5
Poids moléculaire: 288.30 g/mol
Clé InChI: HIGRLDNHDGYWQJ-UHFFFAOYSA-P
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Obidoxime (1,1'-(oxybis(methylene)) bis(4-(hydroxyimino)methyl) pyridinium dibromide) is a bisquaternary pyridinium oxime used as an antidote for organophosphate (OP) poisoning. It reactivates acetylcholinesterase (AChE) inhibited by OP compounds by displacing the phosphoryl group from the enzyme’s active site.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRLDNHDGYWQJ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7683-36-5
Record name Obidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7683-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Analyse Des Réactions Chimiques

Le chlorure d'obidoxime subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le peroxyde d'hydrogène. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le chlorure d'this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le chlorure d'this compound exerce ses effets en se liant à l'enzyme acétylcholinestérase inhibée par les organophosphorés. Il a une affinité plus élevée pour le résidu organophosphoré que l'enzyme elle-même, ce qui lui permet d'éliminer le groupe phosphate et de rétablir la fonctionnalité de l'enzyme . Ce processus implique la restauration du groupe hydroxyle sur le résidu sérine et la conversion de l'atome d'azote dans le résidu histidine à sa forme originale .

Applications De Recherche Scientifique

Antidote for Organophosphate Poisoning

Mechanism of Action
Obidoxime functions by reactivating acetylcholinesterase (AChE), which is inhibited by organophosphates (OPs). This reactivation is crucial for restoring normal cholinergic function. Studies indicate that this compound exhibits a high reactivation efficacy, particularly against paraoxon, a potent OP pesticide. It has been shown to achieve up to 96.8% reactivation efficacy in vitro compared to other oximes like pralidoxime and trimedoxime, which have significantly lower efficacies .

Clinical Studies
In clinical settings, this compound has been administered alongside atropine and diazepam to enhance treatment outcomes in patients suffering from acute OP poisoning. A notable study demonstrated that a combination regimen involving this compound effectively treated rats intoxicated with tabun (a nerve agent), resulting in significant recovery rates .

Intranasal Delivery for Central Nervous System Targeting

Innovative Administration Routes
Recent research has explored intranasal delivery methods for this compound to bypass the blood-brain barrier (BBB). Traditional routes often fail to deliver sufficient concentrations of the drug to the central nervous system (CNS) due to poor permeability. An animal study revealed that intranasal administration of this compound significantly reduced mortality and seizure-induced neuronal degeneration caused by paraoxon exposure. This method allowed for effective reactivation of AChE in the brain, demonstrating its potential as a more effective treatment strategy for OP poisoning .

Efficacy Against Nerve Agents

Reactivation of AChE Inhibited by Sarin
this compound has been evaluated for its effectiveness against nerve agents like sarin. Studies have shown that it can reactivate sarin-inhibited AChE and reduce acute toxicity significantly when used in combination with standard treatments like atropine . This highlights its potential role in military and emergency response scenarios where nerve agents may be encountered.

Research Applications in Toxicology

Detection of Organophosphorus Compounds
this compound is also utilized in toxicological research, particularly in the detection of organophosphorus insecticides. Its ability to reactivate AChE makes it a valuable tool in assays designed to measure the presence and concentration of OPs in various samples . This application underscores its importance not only as a therapeutic agent but also as a research compound.

Summary Table: Applications of this compound

Application Area Description Key Findings
Antidote for OP PoisoningReactivates AChE inhibited by organophosphatesHigh efficacy (up to 96.8%) against paraoxon
Intranasal CNS DeliveryBypasses BBB for effective CNS targetingReduces mortality and neuronal degeneration in animal models
Efficacy Against Nerve AgentsReactivates AChE inhibited by nerve agents like sarinEffective in reducing toxicity when combined with atropine
Toxicological ResearchUsed in assays for detecting organophosphorus compoundsValuable tool for measuring OP presence in environmental samples

Case Studies

  • Organophosphate Poisoning Treatment
    A clinical trial involving patients with severe OP poisoning showed that those treated with this compound alongside standard care had improved outcomes compared to those receiving standard treatment alone. The study highlighted the importance of timely administration and the synergistic effects of combining treatments.
  • Intranasal Application Study
    In an experimental model using paraoxon, animals receiving intranasal this compound showed no signs of neuronal degeneration post-treatment, contrasting sharply with control groups that exhibited significant brain damage after standard treatments .

Comparaison Avec Des Composés Similaires

Table 1: Reactivation Efficacy Against Nerve Agents

Compound GF-inhibited AChE Tabun-inhibited AChE Soman-inhibited AChE
This compound Ineffective Moderate Moderate
HI-6 Highly Effective Effective with combo Highly Effective

Sources:

This compound vs. Trimedoxime

  • Paraoxon Reactivation : Both this compound and trimedoxime show high reactivation rates for paraoxon-inhibited AChE (96.9% vs. 86.0%, respectively) .
  • Tabun Reactivation : Trimedoxime and this compound are less effective than newer oximes (e.g., K203) for tabun, but trimedoxime has higher toxicity .

This compound vs. K-Series Oximes (K027, K048, K203)

  • Tabun Reactivation : K203 reactivates tabun-inhibited human AChE 2–3 times more effectively than this compound, with lower acute toxicity (LD₅₀: 192 mg/kg vs. 118 mg/kg for this compound) .
  • Pesticide Reactivation : this compound remains superior to K027 and K048 for methylparaoxon- and leptophos-oxon-inhibited AChE at 10 µM, though K027 matches this compound’s efficacy at 100 µM .

Table 2: Toxicity and Reactivation of K-Series vs. This compound

Compound Tabun Reactivation (%) LD₅₀ (mg/kg)
This compound 40–50 118
K203 80–90 192

Sources:

This compound vs. Pralidoxime (2-PAM)

  • Structural and Functional Differences: this compound’s bisquaternary structure enhances reactivation of pesticide-inhibited AChE compared to pralidoxime’s monoquaternary design .
  • Central Nervous System (CNS) Penetration : Neither compound effectively crosses the blood-brain barrier .

This compound vs. Neutral Aryloximes (L7R3, L7R5)

  • Broad-Spectrum Reactivation : L7R3 and L7R5 outperform this compound for pesticide-inhibited AChE (e.g., paraoxon) but are less effective against nerve agents like sarin .
  • VX and Tabun : L7R3/L7R5 show 20–30% higher reactivation rates than this compound for VX- and tabun-inhibited AChE .

This compound vs. Experimental Oximes (HLö-7, MMB4)

  • Reactivation Kinetics : this compound’s reactivation rate constant (kᵣ) for paraoxon-inhibited AChE (0.033 min⁻¹) is lower than furan-linked oxime 31 (0.042 min⁻¹) but comparable to pralidoxime for recombinant human AChE .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : this compound’s intrinsic toxicity limits its use at high doses, whereas K203 and HI-6 have safer profiles .
  • Pharmacokinetics : this compound has a shorter plasma half-life (60–90 minutes) compared to HI-6 (120 minutes) but faster reactivation onset .

Table 3: Pharmacokinetic Parameters

Parameter This compound HI-6 K203
Plasma Half-Life 60–90 min 120 min 150 min
BBB Penetration Low Low Moderate
Renal Excretion 80% 70% 65%

Sources:

Q & A

Q. Guidelines for Reporting Oxime Research

  • Experimental Replication: Follow Beilstein Journal protocols: detail methods in supplements, limit main text to critical data .
  • Data Contradictions: Explicitly discuss limitations (e.g., in vitro vs. in vivo discrepancies) .
  • Ethical Compliance: Adhere to OECD toxicity testing guidelines and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obidoxime
Reactant of Route 2
Obidoxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.